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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-2-nitroaniline
Cat. No.: B8508939
Get Quote

Technical Guide: 4-(4-Chlorophenyl)-2-
hitroaniline

Advanced Chemical Profile & Synthesis Strategy
Executive Summary

4-(4-Chlorophenyl)-2-nitroaniline (Systematically: 4'-chloro-3-nitro-[1,1'-biphenyl]-4-amine) is
a critical biaryl intermediate used primarily in the synthesis of kinase inhibitors, antimicrobial
agents, and high-performance pigments. Its structural core—a nitro-aniline moiety linked to a 4-
chlorophenyl ring—offers a versatile scaffold for Structure-Activity Relationship (SAR)
exploration. The electron-withdrawing nitro group ortho to the amine significantly modulates the
basicity and nucleophilicity of the aniline nitrogen, while the chlorophenyl group provides a
lipophilic handle for hydrophobic pocket engagement in protein targets.

Chemical Identity & Structural Analysis
Nomenclature & Identification
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Parameter Details

Common Name 4-(4-Chlorophenyl)-2-nitroaniline

IUPAC Name 4'-Chloro-3-nitro-[1,1'-biphenyl]-4-amine

CAS Number Not widely indexed; Analogous to 135-68-2
(non-nitro)

Molecular Formula C12H9CIN202

Molecular Weight 248.66 g/mol

SMILES Nclcce(cel[O-])-c2cce(Cl)cc2

Structural Logic & 3D Conformation

o Biaryl Twist: The steric interaction between the ortho-nitro group (on Ring A) and the ortho-
hydrogens (on Ring B) forces the two phenyl rings out of planarity. This dihedral twist
(typically 30—45°) is crucial for binding affinity in biological targets, preventing flat
intercalation and favoring specific hydrophobic pocket fits.

o Electronic Push-Pull:

o Ring A (Aniline): The amino group (-NH2) is a strong resonance donor (+M), but the ortho-
nitro group (-NO32) is a strong withdrawer (-M, -1). This creates a "push-pull” system,
reducing the electron density on the amine nitrogen (making it less basic, pKa ~ -0.2 to
1.0) and increasing the acidity of the N-H protons.

o Ring B (Chlorophenyl): The chlorine atom exerts a weak deactivating inductive effect (-1)
but is an ortho/para director.

Physicochemical Properties

Note: Specific experimental values for this exact isomer are sparse in open literature.[1] Values
below are derived from validated SAR models of structural analogs (e.g., 4-amino-4'-
nitrobiphenyl).
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Property Value / Range Implication for R&D
Yellow to Orange Crystalline Typical of nitroanilines due to
Appearance . o
Solid n - T1* transitions.
] ] ] High crystallinity; suitable for
Melting Point 145-160 °C (Predicted)

solid handling.

Highly lipophilic; requires

LogP (Octanol/Water) ~3.8-4.2 organic co-solvents (DMSO,
DMF) for biological assays.
Extremely weak base due to
pKa (Conjugate Acid) ~05-15 ortho-nitro effect. Will not
protonate at physiological pH.
Water: Insoluble (< 0.1 Standard workup requires
Solubility mg/mL)DMSO: Soluble (> 50 organic extraction

mg/mL)DCM: Soluble

(EtOAC/DCM).

Synthetic Routes & Manufacturing

The most robust route for synthesizing 4-(4-Chlorophenyl)-2-nitroaniline is the Suzuki-

Miyaura Cross-Coupling reaction. This method offers high regioselectivity and tolerance for the

nitro group.

Primary Route: Suzuki-Miyaura Coupling

Reaction Logic: Coupling of an aryl halide (electrophile) with an arylboronic acid (nucleophile)

catalyzed by Palladium(0).

 Starting Material A: 4-Bromo-2-nitroaniline ( Commercially available, CAS: 875-51-4)

o Starting Material B: 4-Chlorophenylboronic acid (CAS: 1679-18-1)

Step-by-Step Protocol:

e Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser, charge:
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o 4-Bromo-2-nitroaniline (1.0 eq, 10 mmol)
o 4-Chlorophenylboronic acid (1.1 eq, 11 mmol)

o Pd(PPhs)a (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq, 0.5 mmol)

e Solvent System: Add degassed 1,4-Dioxane/Water (4:1 v/v) (50 mL). The water is essential
for the base solubility.

o Base Addition: Add Potassium Carbonate (K2COs) (3.0 eq, 30 mmol).

e Reaction: Purge with Nitrogen or Argon for 10 minutes. Heat to 90-100°C for 12—-16 hours.
Monitor by TLC (Eluent: Hexane/EtOAc 3:1).

o Workup:
o Cool to room temperature.[1][2]
o Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
o Wash combined organics with Brine, dry over NazSQOa4, and concentrate in vacuo.

 Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (SiOz,
Hexane/EtOAc gradient) to yield the yellow solid product.

Visualization: Synthesis Pathway

4-Bromo-2-nitroaniline

(Electrophile) + e e
Pd(PPh3)4 / K2CO3 Transmetallation : Pd(ll) Intermediate 1 Reductive Elimination 4-(4-Chlorophenyl)-2-nitroaniline
Dioxane/H20, 100°C I (Oxidative Addition) | (Target)
4-Chlorophenylboronic Acid [~~~ o—me oo ————  tmmmmmoooooooeo !

(Nucleophile)

Figure 1: Suzuki-Miyaura Cross-Coupling Pathway

Click to download full resolution via product page

Caption: Figure 1 illustrates the convergent synthesis via Pd-catalyzed cross-coupling,
highlighting the oxidative addition and reductive elimination cycle.
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Reactivity Profile & Applications
Functional Group Transformations

The compound serves as a "pivot point" in synthesis due to its dual functionality:
e Nitro Reduction (- Diamine):

o Reagent: H2/Pd-C or Fe/NHaCl.

o Product: 4-(4-Chlorophenyl)-1,2-diaminobenzene.

o Utility: Precursor for Benzimidazoles (via condensation with aldehydes/acids), a key
pharmacophore in antiviral and anticancer drugs.

o Sandmeyer / Diazotization:
o Reagent: NaNO:z / HCI (0-5°C).

o Utility: The amino group can be converted to a diazonium salt, then displaced by -F, -CN,
or -OH to diversify the scaffold.

e N-Alkylation / Acylation:

o Reactivity: Due to the ortho-nitro group, the amine is less nucleophilic. Acylation requires
forcing conditions (e.g., heating with anhydride or using a strong base like NaH for
alkylation).

Visualization: Reactivity Logic
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4-(4-Chlorophenyl)-2-nitroaniline

H2 / Pd-C 0°C
Reduction (Fe/HCI) Diazotization (NaNO2/HCI)
Product: 1,2-Diamine Product: Diazonium Salt
Condensation Nucleophilic Subst.

Cyclization (R-CHO) Sandmeyer (CuCN)

Product: Benzimidazole Product: 2-Nitro-4-biaryl-nitrile

Figure 2: Divergent Reactivity Profile for Drug Discovery

Click to download full resolution via product page

Caption: Figure 2 maps the downstream transformations, emphasizing the route to
benzimidazole scaffolds.

Safety & Handling (MSDS Insights)
» GHS Classification:
o Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]
o Skin/Eye Irritation: Category 2 (Causes irritation).[3]
o Specific Target Organ Toxicity: May cause respiratory irritation.[3]
e Handling Protocols:
o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
o Containment: Handle in a fume hood to avoid inhalation of dust.

o Waste: Dispose of as halogenated organic waste. Do not release into drains (toxic to
aguatic life due to chlorophenyl moiety).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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